![molecular formula C21H19N5O B2916415 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788532-52-4](/img/structure/B2916415.png)

1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

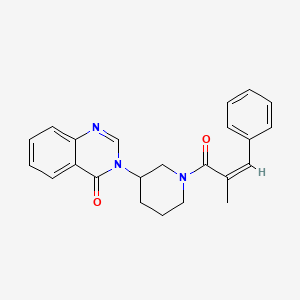

The synthesis of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves intricate steps. One notable method is the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation. This approach yields the desired compound in good yields .

Scientific Research Applications

Fluorescent Molecules

PPs have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their photophysical properties can be tuned, making them ideal for a variety of applications .

Chemosensors

The heteroatoms (B, N, O or S) in PPs make them potential chelating agents for ions . This property allows them to be used as chemosensors, providing valuable information about the presence and concentration of specific ions .

Bioimaging Applications

PPs have been used in bioimaging applications . Their significant photophysical properties make them suitable for this purpose, allowing researchers to visualize biological processes in real-time .

Organic Light-Emitting Devices

PPs have found applications in the field of organic light-emitting devices . Their tunable photophysical properties and good solid-state emission intensities make them ideal for this application .

Bio-Macromolecular Interactions

PPs have been used to study bio-macromolecular interactions . Their structural diversity and significant photophysical properties make them useful tools in this field .

Antitumor Scaffold

PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

The primary target of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .

Mode of Action

This compound interacts with its target, DDR1, by inhibiting its activation . It is a selective and orally bioavailable DDR1 inhibitor . The inhibition of DDR1 activation is a key aspect of its mode of action .

Biochemical Pathways

The inhibition of ddr1 activation suggests that it may impact pathways related to cell proliferation and survival, which are critical in cancer progression .

Pharmacokinetics

It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The inhibition of DDR1 activation by this compound can potentially lead to the suppression of cancer cell proliferation and survival . This suggests that it may have therapeutic applications in the treatment of cancer .

properties

IUPAC Name |

1-benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-15-12-19-22-13-18(14-26(19)25-15)23-21(27)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFOGRHIQAHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2916338.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide](/img/structure/B2916343.png)

![4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine](/img/structure/B2916344.png)

![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)

![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)